molecular formula C4H10N2 B111639 [(E)-2-Aminoethenyl]dimethylamine CAS No. 1314992-35-2

[(E)-2-Aminoethenyl]dimethylamine

Cat. No.: B111639
CAS No.: 1314992-35-2
M. Wt: 86.14 g/mol
InChI Key: ZOKQZNQOBOLHCA-ONEGZZNKSA-N
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Description

[(E)-2-Aminoethenyl]dimethylamine is an organic compound with the molecular formula C4H10N2. It is a colorless liquid with a fishy odor and is commonly used in various industrial and research applications. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in multiple scientific fields.

Mechanism of Action

Target of Action

The primary target of [(E)-2-Aminoethenyl]dimethylamine is believed to be the H1 histamine receptors in the vestibular system . These receptors play a crucial role in maintaining balance and regulating physiological responses to motion.

Mode of Action

This compound interacts with its targets through a process of antagonism . This means that the compound binds to the H1 histamine receptors, thereby preventing histamine from exerting its effects. This interaction results in a reduction of disturbances to equilibrium .

Biochemical Pathways

The compound’s interaction with H1 histamine receptors affects the histaminergic pathways . These pathways are involved in various physiological processes, including the regulation of sleep, appetite, and cognitive functions. The antagonism of H1 receptors by this compound can lead to changes in these processes.

Pharmacokinetics

Similar compounds are known to be rapidly absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site of action.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of histamine-mediated responses . By blocking the H1 histamine receptors, the compound can help alleviate symptoms associated with excessive histamine activity, such as allergies or motion sickness.

Preparation Methods

Synthetic Routes and Reaction Conditions

[(E)-2-Aminoethenyl]dimethylamine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with an appropriate aldehyde or ketone to form an enamine intermediate . This intermediate can then be further reacted to yield this compound. The reaction conditions typically involve the use of a solvent such as dimethylformamide and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, this compound is produced through a catalytic reaction of methanol and ammonia at elevated temperatures and high pressure . This method allows for large-scale production of the compound, making it readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

[(E)-2-Aminoethenyl]dimethylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

[(E)-2-Aminoethenyl]dimethylamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

[(E)-2-Aminoethenyl]dimethylamine is similar to other amines such as:

    Dimethylamine: A secondary amine with similar reactivity but different applications.

    Diethylamine: Another secondary amine with slightly different chemical properties and uses.

    Trimethylamine: A tertiary amine with distinct reactivity and applications.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of reactions and applications. Its ability to form stable intermediates and react with various electrophiles makes it valuable in both research and industrial settings.

Properties

IUPAC Name

(E)-N',N'-dimethylethene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-6(2)4-3-5/h3-4H,5H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKQZNQOBOLHCA-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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